Bacampicillin

説明

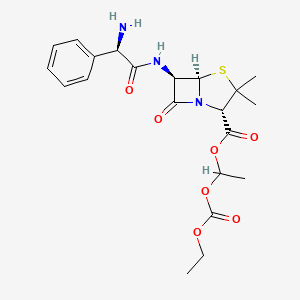

Bacampicillin is a penicillin antibiotic . It is a prodrug of ampicillin with improved oral bioavailability . It was sold under the brand names Spectrobid (Pfizer) and Penglobe (AstraZeneca) . In 2015, Pfizer discontinued Spectrobid, and no generic manufacturer has taken over production .

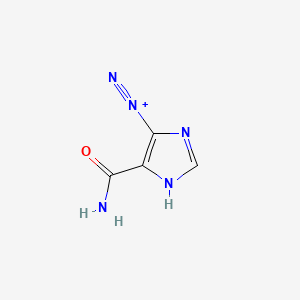

Synthesis Analysis

Bacampicillin is a semi-synthetic antibiotic related to penicillin . The synthesis of Bacampicillin involves reacting an azidopenicillin sodium salt with a mixed carbonate ester prepared from acetaldehyde and ethyl chloroformate to give an ester . This ester is then reduced with hydrogen and a suitable catalyst to produce bacampillin .Molecular Structure Analysis

The molecular formula of Bacampicillin is C21H27N3O7S . The IUPAC name is 1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[ (2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .Chemical Reactions Analysis

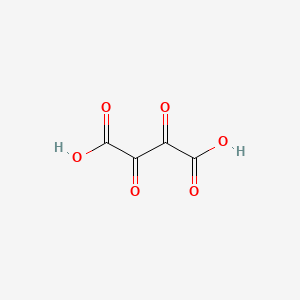

During absorption from the gastrointestinal tract, Bacampicillin is hydrolyzed by esterases present in the intestinal wall . It is rapidly absorbed from the gastrointestinal tract and is quickly cleaved by serum esterases to bioactive ampicillin, acetaldehyde, CO2, and ethanol .Physical And Chemical Properties Analysis

The molecular weight of Bacampicillin is 465.5 g/mol . It is a semi-synthetic, microbiologically inactive prodrug of ampicillin .科学的研究の応用

Clinical Pharmacology

Bacampicillin is a widely used semisynthetic penicillin with high activity in vitro against both Gram-positive and Gram-negative bacteria . However, a disadvantage is its incomplete oral absorption, with 30–50% of the drug being excreted unchanged in the urine . To improve absorption, derivatives which are hydrolysed to ampicillin in vivo have been made .

Treatment of Respiratory Infections

Bacampicillin has been found to be effective in treating respiratory infections. Microbiologic cure was observed in >90% of respiratory infections due to β-hemolytic streptococci, Streptococcus pneumoniae, or Hemophilus influenzae .

Treatment of Urinary Tract Infections

Bacampicillin has also been used in the treatment of urinary tract infections . The safety and clinical efficacy of dosing twice a day with bacampicillin was evaluated in clinical trials, and high rates of clinical cure or improvement were achieved .

Twice Daily Dosing

Dosing twice daily with bacampicillin is effective against numerous gram-positive and gram-negative bacteria in a variety of mild clinical infections . Studies comparing identical dosage regimens of bacampicillin and other aminopenicillins are needed to determine whether bacampicillin given twice a day has a therapeutic advantage .

Treatment of Skin and Soft Tissue Infections

Bacampicillin is used to treat infections of the skin and soft tissue . It exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides .

Treatment of Acute Uncomplicated Gonococcal Urethritis

Bacampicillin is used in the treatment of acute uncomplicated gonococcal urethritis . It is microbiologically active as ampicillin .

作用機序

Target of Action

Bacampicillin is a prodrug of ampicillin . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival and growth .

Mode of Action

Bacampicillin, after being absorbed, is hydrolyzed by esterases present in the intestinal wall, converting it into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides . This inhibition occurs through the binding of ampicillin to the PBPs, disrupting the final stage of bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by bacampicillin is the synthesis of the bacterial cell wall. By inhibiting the PBPs, bacampicillin prevents the proper formation of the cell wall, leading to a weakened bacterial cell that is susceptible to osmotic lysis . This disruption in the cell wall synthesis pathway leads to the death of the bacterial cell .

Pharmacokinetics

Bacampicillin is rapidly absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall into its active form, ampicillin . The bioavailability of bacampicillin is high, with about 98% of the administered dose being absorbed . It is predominantly excreted via the kidneys, with about 73% of the administered dose being recovered in the urine .

Result of Action

The result of bacampicillin’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, bacampicillin weakens the cell, making it susceptible to osmotic lysis . This leads to the effective treatment of various bacterial infections, including respiratory tract infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .

Action Environment

The action of bacampicillin is influenced by the presence of esterases in the intestinal wall, which are responsible for its conversion into the active form, ampicillin . Furthermore, the compound is stable in vitro at gastric pH and is hydrolyzed slowly to ampicillin at neutral pH but very rapidly in the presence of biological fluids . Therefore, the physiological environment in the gastrointestinal tract plays a crucial role in the activation and efficacy of bacampicillin.

Safety and Hazards

特性

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOLLRNADZZWEX-FFGRCDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37661-08-8 (mono-hydrochloride) | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048030 | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Bacampicillin | |

CAS RN |

50972-17-3 | |

| Record name | Bacampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176 | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)

![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)